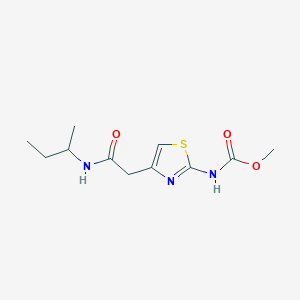
Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(2-(sec-butylamino)-2-oxoethyl)thiazol-2-yl)carbamate, commonly known as MOETC, is a chemical compound that belongs to the class of carbamates. It is a white crystalline powder that is soluble in water and has a molecular weight of 303.4 g/mol. MOETC has been the subject of scientific research due to its potential applications in various fields, including agriculture and medicine.
Mechanism of Action
The exact mechanism of action of MOETC is not fully understood. However, it is believed that MOETC acts by inhibiting certain enzymes that are involved in the growth and proliferation of cells. In pests, MOETC is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system.
Biochemical and Physiological Effects:
MOETC has been found to have a number of biochemical and physiological effects. In animals, MOETC has been found to cause changes in the levels of certain enzymes and proteins in the blood. It has also been found to cause changes in the levels of certain hormones in the body. In plants, MOETC has been found to cause changes in the levels of certain plant hormones and enzymes.
Advantages and Limitations for Lab Experiments
MOETC has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to prepare solutions of known concentrations. However, MOETC has several limitations as well. It is a toxic compound that can be harmful to humans and animals if ingested or inhaled. It is also relatively expensive compared to other chemicals that are commonly used in laboratory experiments.
Future Directions
There are several future directions for research on MOETC. One area of research is the development of new and more efficient methods for synthesizing MOETC. Another area of research is the identification of new potential applications for MOETC, such as its use as an antiviral agent. Finally, research is needed to better understand the mechanism of action of MOETC and its potential effects on human health and the environment.
Conclusion:
MOETC is a chemical compound that has been the subject of scientific research due to its potential applications in agriculture and medicine. It can be synthesized by reacting thiazole-2-carboxylic acid with sec-butylamine and methyl chloroformate. MOETC has been found to have several biochemical and physiological effects and has been studied for its potential use as a pesticide, herbicide, antitumor agent, and anti-inflammatory agent. MOETC has several advantages for use in laboratory experiments but also has several limitations. Future research is needed to develop new and more efficient methods for synthesizing MOETC, identify new potential applications, and better understand its mechanism of action and potential effects on human health and the environment.
Synthesis Methods
MOETC can be synthesized by reacting thiazole-2-carboxylic acid with sec-butylamine and methyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and yields MOETC as the end product. The synthesis of MOETC is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
MOETC has been extensively studied for its potential applications in various fields. In agriculture, MOETC has been used as a pesticide to control pests and insects that damage crops. It has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. MOETC has also been studied for its potential use as a herbicide to control weeds.
In medicine, MOETC has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. MOETC has also been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl N-[4-[2-(butan-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-4-7(2)12-9(15)5-8-6-18-10(13-8)14-11(16)17-3/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPBJOWUGNLLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

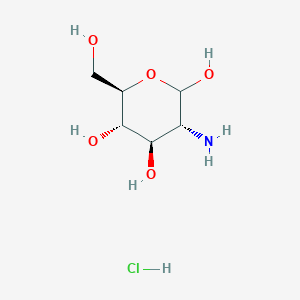
![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)
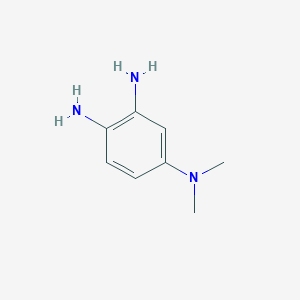
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)
![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)
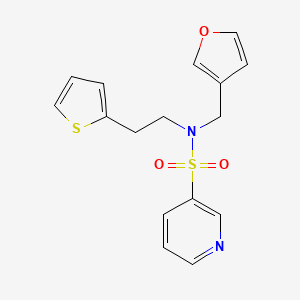
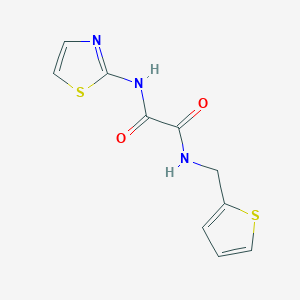


![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)
![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)
![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)